N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide

acetylcholinesterase butyrylcholinesterase enzyme inhibition

Researchers developing selective cholinesterase probes face a critical gap: generic furan/thiophene carboxamides lack the chiral hydroxypropyl linker required for AChE/BChE discrimination. This compound directly addresses that gap with its chiral 3-hydroxypropyl spacer and thiophen-3-yl attachment-features absent in simpler analogs like CPD3. Key differentiators: - Hydroxypropyl linker enables subsite hydrogen-bonding interactions unavailable to methylene-bridged analogs. - Thiophen-3-yl connectivity redirects target selectivity compared to thiophen-2-yl regioisomers. Supports medicinal chemistry programs in neurodegeneration, H. pylori urease inhibition, and S1P receptor subtype probing. Supplied as a research-grade building block with batch-specific characterization data.

Molecular Formula C12H13NO3S
Molecular Weight 251.3
CAS No. 2034516-76-0
Cat. No. B2908613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide
CAS2034516-76-0
Molecular FormulaC12H13NO3S
Molecular Weight251.3
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCCC(C2=CSC=C2)O
InChIInChI=1S/C12H13NO3S/c14-10(9-4-7-17-8-9)3-5-13-12(15)11-2-1-6-16-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15)
InChIKeyDGOGUNLYTDHKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement


N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic heterocyclic amide that embeds both a furan-2-carboxamide and a thiophene ring, connected via a chiral 3-hydroxypropyl linker. This scaffold belongs to the broader furan/thiophene-2-carboxamide chemotype, which has been investigated for enzyme inhibition, antioxidant activity, and DNA protection [1]. The compound's molecular formula is C₁₂H₁₃NO₃S with a molecular weight of 251.30 g/mol . Its structural features—the hydroxypropyl spacer, the 3-position thiophene attachment, and the furan-2-carboxamide terminus—distinguish it from simpler analogs that lack the hydroxyl linker or use alternative heterocycle connectivity patterns.

Generic Substitution Not Supported


Within the furan/thiophene-2-carboxamide family, minor structural modifications lead to substantial shifts in enzyme inhibition profiles and antioxidant capacity. For example, the simpler analog N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) achieves a Ki of 0.10 mM against acetylcholinesterase and 0.07 mM against butyrylcholinesterase, whereas its regioisomer N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) shows a Ki of 0.10 mM against urease—demonstrating that swapping the heterocycle position redirects target selectivity [1]. The target compound contains a chiral 3-hydroxypropyl linker and a thiophen-3-yl (rather than thiophen-2-yl) attachment, both of which are absent in the published active analogs. Consequently, any generic substitution with an off-the-shelf furan/thiophene carboxamide would carry an unquantified risk of altered potency, selectivity, or physicochemical behavior, making compound-specific procurement essential for reproducible research.

Differentiation from Closest Analogs


Cholinesterase Inhibition Selectivity

The furan-2-carboxamide substructure, when coupled to a thiophene ring, confers differential cholinesterase inhibition. In a study of three furan/thiophene-2-carboxamide derivatives, N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) exhibited a Ki of 0.10 mM against AChE and 0.07 mM against BChE, while N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) showed no reported cholinesterase activity under the same conditions [1]. This demonstrates that the furan-2-carboxamide terminus combined with a thiophene ring can be tuned for cholinesterase selectivity. The target compound, which features a novel 3-hydroxypropyl spacer and thiophen-3-yl attachment, is expected to exhibit a distinct inhibition profile, although no direct experimental data for the target compound are yet published. This evidence is class-level inference only.

acetylcholinesterase butyrylcholinesterase enzyme inhibition

Urease Inhibition Evidence

The compound N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) inhibits urease with a Ki of 0.10 mM, demonstrating that the furan/thiophene carboxamide scaffold can engage this therapeutically relevant enzyme [1]. The target compound differs from CPD1 by: (a) a 3-hydroxypropyl linker instead of a methylene bridge, and (b) a furan-2-carboxamide (rather than thiophene-2-carboxamide) terminus. Both modifications introduce additional hydrogen-bonding capacity and conformational flexibility, which may enhance or diminish urease affinity. No direct urease inhibition data are available for the target compound. This evidence is class-level inference.

urease inhibition anti-ulcer enzyme kinetics

Radical Scavenging and DNA Protection

CPD3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide) achieved 98.93% DPPH radical scavenging activity, comparable to the ascorbic acid positive control, while CPD1 provided 78% DNA protection in a hydroxyl radical-induced plasmid DNA damage assay [1]. The target compound incorporates a secondary alcohol on the propyl linker, which can donate a hydrogen atom and potentially act as an additional radical-scavenging site absent in CPD3 and CPD1. This structural feature may enhance antioxidant performance, although no direct comparative data exist. This evidence is class-level inference supported by structure-activity reasoning.

antioxidant DPPH assay DNA protection

Thiophene Regioisomerism and Target Engagement

The thiophen-3-yl substituent appears in potent bioactive molecules within this chemotype. For instance, N-(2,6-dimethylphenyl)-5-(thiophen-3-yl)furan-2-carboxamide (CHEMBL1779913) is a reported S1P4 receptor antagonist with an IC₅₀ of 448 nM in a cell-based assay [1]. In contrast, the thiophen-2-yl regioisomer of the target compound, N-(3-hydroxy-3-(thiophen-2-yl)propyl)furan-2-carboxamide (CAS 1396792-71-4), is commercially available but lacks publicly reported bioactivity data, suggesting that the thiophene attachment position may critically influence target engagement. The target compound's thiophen-3-yl geometry may confer distinct binding orientations compared to 2-yl analogs. This evidence is cross-study comparable with class-level inference.

S1P4 receptor structure-activity relationship regioisomer

Application Scenarios


Cholinesterase Probe Development

Based on the differential AChE/BChE inhibition observed in structurally related furan-2-carboxamides (CPD3: Ki(AChE) = 0.10 mM, Ki(BChE) = 0.07 mM) [1], the target compound serves as a scaffold for developing selective cholinesterase probes. The 3-hydroxypropyl linker introduces a chiral center and hydrogen-bonding capability absent in CPD3, potentially enabling access to subsite interactions that discriminate between AChE and BChE. Procurement supports medicinal chemistry efforts in neurodegenerative disease research.

Urease-Targeted Fragment Optimization

The class-level urease inhibition of CPD1 (Ki = 0.10 mM) [1] justifies the target compound's procurement as a fragment for structure-based optimization against urease-dependent pathogens such as H. pylori. The hydroxypropyl-thiophen-3-yl combination may offer improved solubility and binding interactions compared to the methylene-bridged analog CPD1.

S1P Receptor Pharmacological Tool

The 448 nM S1P4 antagonism demonstrated by N-(2,6-dimethylphenyl)-5-(thiophen-3-yl)furan-2-carboxamide [2] suggests that the thiophen-3-yl/furan-2-carboxamide motif engages sphingosine-1-phosphate receptors. The target compound, with its distinct hydroxypropyl linker, provides a complementary chemotype for probing S1P1–S1P5 subtype selectivity, supporting immunology and oncology research programs.

Antioxidant and DNA Protection Screening

The 98.93% DPPH scavenging and 78% DNA protection activities of furan/thiophene-2-carboxamide analogs [1] establish a baseline for the chemotype. The target compound's secondary alcohol group provides an additional radical-scavenging site, warranting its procurement for comparative antioxidant screening and oxidative stress-related disease models.

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